molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

Cat. No.: B2770810
CAS No.: 148431-11-2
M. Wt: 188.227
InChI Key: DOARPSBRJDOVBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is a chemical building block of interest in synthetic organic and medicinal chemistry. This compound features both a protected tert-butyl ester group and an aminoacetamide moiety, a functional group combination that is highly valuable for constructing more complex molecules. Its primary research application is as a synthetic intermediate, particularly in the development of novel pharmaceutical compounds and specialized organic materials. The tert-butyl ester group offers stability during synthetic sequences and can be readily deprotected under mild acidic conditions, providing a free carboxylic acid for further derivatization. Researchers utilize this scaffold to introduce specific molecular fragments that can influence the physicochemical properties or biological activity of a target molecule. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Note: This is a generic description. For an accurate product page, you must consult your product specifications or a chemist to confirm this compound's specific applications, physical properties (e.g., melting point, boiling point, solubility), and handling requirements. The safety data (GHS hazard statements, precautionary statements) must be populated from a verified Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOARPSBRJDOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with glycine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified through techniques like crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of Edoxaban, an oral anticoagulant that directly inhibits factor Xa. The synthesis of Edoxaban involves the transformation of this compound into more complex structures through various chemical reactions.

Case Study: Synthesis of Edoxaban

In a study published in a patent document (WO2019158550A1), this compound was highlighted as a precursor in the synthesis of Edoxaban. The method described improved yields and purity compared to previous methods, showcasing its importance in pharmaceutical manufacturing .

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for creating other complex molecules. Its reactivity allows it to participate in various reactions, including amide bond formation and coupling reactions.

Applications in Organic Synthesis

  • Amide Formation : this compound can react with carboxylic acids to form amides, which are essential components in many biological systems.

Example Reaction

A typical reaction involves the coupling of this compound with an acid chloride to yield an amide derivative. This reaction can be optimized for yield and selectivity under various conditions.

Biochemical Research

In biochemical research, this compound can be used as a reagent for studying enzyme mechanisms or as a substrate for various biological assays. Its structural features allow it to mimic natural substrates, making it useful for probing enzyme activity.

Example Application

Research has shown that derivatives of this compound can serve as inhibitors for specific enzymes involved in metabolic pathways, thereby providing insights into disease mechanisms and potential therapeutic targets.

Material Science

Emerging applications of this compound are being explored in material science, particularly in the development of polymers and coatings that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The presence of the tert-butyl ester group enhances its stability and reactivity, allowing it to effectively participate in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate with key analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₁₇N₂O₄ ~217.24 tert-butyl ester, amide, secondary amine Pharmaceutical intermediates
BB2 () C₁₃H₂₄N₂O₅ 288.34 tert-butyl ester, ethoxy linker, amine Drug delivery systems
tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate () C₁₆H₁₇N₃O₆ 347.32 tert-butyl ester, isoindolyl, amide Peptide synthesis
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate () C₂₂H₂₈N₂O₅S 432.5 sulfonylamino, benzyl-tert-butyl Enzyme inhibition studies
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride () C₁₀H₂₀ClNO₂ 221.73 cyclopropylmethyl, hydrochloride salt Material science, drug development
tert-Butyl 2-[(propan-2-yl)amino]acetate () C₉H₁₉NO₂ 173.25 isopropylamine, tert-butyl ester Small-molecule scaffold synthesis

Key Observations:

  • Backbone Similarities : All compounds share a tert-butyl ester group, providing steric protection and enhancing stability during synthetic processes.
  • Functional Group Variations: The target compound’s amino-2-oxoethyl group introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility compared to lipophilic analogs like the cyclopropylmethyl derivative . BB2 () incorporates ethoxy linkers, improving flexibility and compatibility with hydrophilic environments . The isoindolyl-containing compound () exhibits aromaticity, enhancing π-π stacking interactions in peptide synthesis . The sulfonylamino analog () includes a sulfonate group, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

Physicochemical and Reactivity Profiles

  • Solubility : The hydrochloride salt in demonstrates higher water solubility due to ionic character, whereas the target compound’s amide group supports moderate polarity .
  • Reactivity: The amino-2-oxoethyl group in the target compound facilitates condensation reactions, making it suitable for forming urea or thiourea linkages . Cyclopropylmethyl substituents () introduce steric hindrance, slowing reaction kinetics but improving selectivity in chiral syntheses . Sulfonylamino groups () act as leaving groups, enabling cross-coupling reactions in organometallic chemistry .

Research Findings and Trends

  • Synthetic Methodologies : highlights shared synthetic routes, such as coupling reactions using tert-butyl chloroacetate, applicable to the target compound .
  • Stability Studies : The tert-butyl group in all analogs resists acidic hydrolysis, ensuring robustness in multi-step syntheses .

Biological Activity

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, a derivative of glycine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that influence its biochemical interactions. The compound's molecular formula is C8H16N2O3C_8H_{16}N_2O_3, and it possesses the following notable properties:

PropertyValue
Molecular Weight188.23 g/mol
Boiling PointNot available
SolubilitySoluble in water
Log P (octanol/water)0.51

The biological activity of this compound is largely attributed to its ability to mimic amino acids, particularly glycine. This compound acts as a potential glycine analog, influencing various biochemical pathways:

  • Receptor Interaction : It may interact with glycine receptors, which are critical for neurotransmission in the central nervous system.
  • Enzyme Modulation : The compound could modulate enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antimicrobial potential at concentrations as low as 32 µg/mL for some strains .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a possible mechanism involving the inhibition of NF-kB signaling pathways .

Study on Antimicrobial Efficacy

A recent publication evaluated the antimicrobial efficacy of various amino acid derivatives, including this compound. The study utilized a series of bacterial strains to assess the compound's effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

The findings suggest that this compound could be further developed as a lead compound for antimicrobial therapies .

Anti-inflammatory Mechanism Exploration

In another study focusing on its anti-inflammatory effects, researchers treated macrophage cells with this compound prior to LPS exposure. Results indicated a significant reduction in inflammatory markers:

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha15085
IL-620090

This data supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation of tert-butyl glycinate derivatives with 2-amino-2-oxoethyl precursors under mild alkaline conditions. For example, coupling tert-butyl chloroacetate with 2-aminoacetamide in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–5°C can yield the target compound. Optimization includes adjusting stoichiometry (1.2:1 molar ratio of glycinate to amine), solvent polarity (e.g., DCM vs. THF), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity, with yields exceeding 70% under optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR reveals characteristic peaks for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and the amide NH (δ 6.8–7.2 ppm). 13^{13}C NMR confirms carbonyl signals (C=O at ~170 ppm for ester and ~175 ppm for amide).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ (calculated for C9_9H17_{17}N2_2O3_3: 201.1234). Cross-validation of spectral data resolves ambiguities in structural assignments .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity and stability of this compound in various chemical environments?

The tert-butyl group acts as a steric shield, protecting the ester moiety from nucleophilic attack under basic conditions. However, it is susceptible to acid-catalyzed cleavage (e.g., using trifluoroacetic acid (TFA) in DCM), enabling deprotection for further functionalization. Stability studies show the compound degrades above 150°C, with decomposition products identified via TGA-MS. Kinetic studies using Arrhenius plots reveal activation energy (~85 kJ/mol) for ester hydrolysis in aqueous buffers .

Q. What computational methods are employed to model the reaction mechanisms involving this compound, particularly in nucleophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states for amide bond formation, highlighting the role of hydrogen bonding between the amine and ester carbonyl. Molecular dynamics simulations (AMBER force field) model solvation effects, showing THF stabilizes intermediates better than DCM. These studies guide solvent selection to minimize side reactions (e.g., diketopiperazine formation) .

Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves hydrogen-bonding networks, such as N–H···O interactions between amide groups (d = 2.8–3.0 Å). SHELXL refines anisotropic displacement parameters and occupancy factors, while SHELXE assists in phase determination for twinned crystals. Graph set analysis (Etter’s notation) classifies motifs like R22(8)R_2^2(8) rings, critical for understanding packing efficiency .

Q. What are the challenges in analyzing conflicting spectroscopic data for this compound, and how can they be addressed?

Overlapping 1^1H NMR signals (e.g., methylene protons adjacent to amide/ester groups) can be resolved using 2D techniques like COSY and HSQC. Discrepancies between calculated and observed HRMS peaks may arise from isotopic impurities or adduct formation; isotopic pattern matching and collision-induced dissociation (CID-MS/MS) clarify these anomalies. Cross-referencing with IR (amide I band at ~1650 cm1^{-1}) validates functional group integrity .

Methodological Considerations

  • Contradiction Resolution : When NMR and MS data conflict (e.g., unexpected m/z ratios), replicate experiments under inert atmospheres (N2_2) rule out oxidation artifacts.
  • Safety Protocols : While not a commercial focus, handling guidelines from safety data sheets (e.g., avoiding strong acids/bases) ensure lab safety during synthesis .

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